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2-Iodopropanoic acid

Cat. No.: B1209739
CAS No.: 598-80-1
M. Wt: 199.97 g/mol
InChI Key: KZLYQYPURWXOEW-UHFFFAOYSA-N
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Description

Historical Trajectories of Alpha-Haloacid Research in Organic Chemistry

The study of α-haloacids, a class of carboxylic acids featuring a halogen atom on the carbon adjacent to the carboxyl group, has been a cornerstone of organic chemistry for over a century. Early research into these compounds was largely driven by their heightened reactivity compared to their parent carboxylic acids. The inductive effect of the halogen atom significantly influences the acidity and the reactivity of the α-carbon, making these compounds valuable precursors for a variety of substitution and elimination reactions.

Historically, the synthesis of α-haloacids was famously achieved through the Hell-Volhard-Zelinsky reaction, a method that remains a staple in organic synthesis. This reaction involves the treatment of a carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus. The corresponding α-iodoacids, such as 2-iodopropanoic acid, were often prepared through nucleophilic substitution reactions on other α-haloacids. egyankosh.ac.in For instance, reacting 2-bromopropanoic acid with an iodide salt can yield this compound. egyankosh.ac.in

Early investigations into the reactions of α-haloacids revealed their utility in synthesizing a wide array of other important organic molecules. For example, their reaction with nucleophiles like cyanide, hydroxide (B78521), and ammonia (B1221849) opened pathways to α-cyanoacids, α-hydroxyacids (like lactic acid), and α-amino acids (like alanine), respectively. egyankosh.ac.inacs.org This versatility established α-haloacids as fundamental building blocks in the synthesis of biologically relevant molecules and other complex organic structures. The unique properties and reactivity of α-iodo compounds, in particular, have carved out a specific and important niche within this broader field of study.

Contemporary Significance of this compound as a Versatile Synthetic Intermediate

In modern organic chemistry, this compound and its derivatives continue to be highly valued as versatile synthetic intermediates. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity allows for the introduction of a wide range of functional groups at the α-position under relatively mild conditions.

One of the key contemporary applications of this compound is in the synthesis of pharmaceuticals and agrochemicals. lookchem.com It serves as a crucial building block for constructing more complex molecular architectures. For instance, derivatives of this compound are used in the synthesis of specialized amino acids and peptide-based compounds. google.commedchemexpress.com The controlled introduction of the propanoic acid moiety with a reactive handle at the second position is instrumental in these synthetic routes.

Furthermore, this compound has been identified as an important intermediate in certain industrial processes. For example, it has been observed as an intermediate in the conversion of lactic acid to propionic acid. researchgate.net This highlights its role not only in laboratory-scale synthesis but also in larger-scale chemical transformations. The compound's ability to participate in various reaction types, including substitution and reduction, underscores its continued importance in the synthetic chemist's toolkit.

Overview of Key Research Domains Pertaining to this compound

The research applications of this compound are diverse, spanning several key domains within the chemical and biological sciences.

Organic Synthesis: The primary research domain for this compound remains its use as a reagent and intermediate in organic synthesis. Researchers continuously explore new synthetic methodologies that leverage its reactivity. This includes its use in creating chiral molecules, where the stereochemistry at the α-carbon is crucial for the final product's biological activity. solubilityofthings.com

Medicinal Chemistry and Radiochemistry: In the field of medicinal chemistry, this compound and its derivatives are investigated for their potential biological activities. This includes studies on their effects on metabolic pathways and enzyme inhibition. A significant area of interest is its potential application in radiolabeling and diagnostic imaging. By incorporating a radioactive isotope of iodine, molecules containing the this compound framework can be used as probes in various medical imaging techniques.

Biochemical Research: this compound is also utilized in biochemical studies to probe the active sites of enzymes. Its structural similarity to natural substrates allows it to act as an inhibitor, providing insights into enzyme mechanisms. For example, its inhibitory effects on enzymes like pyruvate (B1213749) dehydrogenase kinase have been a subject of study, contributing to our understanding of metabolic regulation. nih.gov

Materials Science: While less common, derivatives of this compound could find applications in materials science, particularly in the synthesis of functional polymers or as components of specialized materials where the presence of an iodine atom can impart specific properties.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C3H5IO2
Molecular Weight 199.98 g/mol
CAS Number 598-80-1
Density 2.176 g/cm³ chemsrc.com
Boiling Point 244.6 °C at 760 mmHg chemsrc.com
Flash Point 101.7 °C chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5IO2 B1209739 2-Iodopropanoic acid CAS No. 598-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLYQYPURWXOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902407
Record name NoName_1649
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-80-1
Record name 2-Iodopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Sophisticated Synthetic Methodologies for 2 Iodopropanoic Acid and Its Enantiomers

Regioselective and Stereoselective Direct Iodination Approaches

Direct iodination of propanoic acid to selectively introduce an iodine atom at the alpha-position (C2) with controlled stereochemistry is not a widely documented or straightforward approach. While advancements in C-H activation and functionalization, including metal-catalyzed iodination dntb.gov.ua, are expanding synthetic capabilities, these methods are often applied to more complex substrates or different chemical contexts. For propanoic acid, the alpha-carbon's reactivity is primarily exploited through indirect methods that facilitate regioselective and, subsequently, stereoselective transformations, rather than direct, stereocontrolled C-H iodination.

Indirect Synthesis Pathways Utilizing Precursors to 2-Iodopropanoic Acid

A well-established indirect method for the synthesis of this compound involves the alpha-halogenation of propanoic acid, most notably through the Hell-Volhard-Zelinsky (HVZ) reaction nowgongcollege.edu.in.

The Hell-Volhard-Zelinsky (HVZ) Reaction: This classical reaction enables the regioselective introduction of a halogen atom at the alpha-carbon of carboxylic acids. The process typically involves treating the carboxylic acid (propanoic acid in this case) with elemental iodine (I₂) in the presence of a catalytic amount of phosphorus, such as red phosphorus or phosphorus tribromide (PBr₃) nowgongcollege.edu.in.

Mechanism: The reaction proceeds via the formation of an acyl halide intermediate from the carboxylic acid and the phosphorus catalyst. This acyl halide then undergoes enolization, and the enol form is attacked by iodine at the alpha-carbon. Subsequent hydrolysis of the alpha-haloacyl halide yields the desired this compound.

Reaction: Propanoic Acid + I₂ + P (catalytic) → this compound

This method is highly effective for alpha-iodination and typically produces the racemic mixture of this compound.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for applications where specific stereoisomers are required, such as in the pharmaceutical industry. Several strategies can be employed to achieve this optical purity.

Chiral Auxiliary-Based Methods for Inducing Stereoselectivity

Chiral auxiliary-based methods involve the covalent attachment of a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as iodination. After the chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. While this is a general and powerful strategy in asymmetric synthesis cutm.ac.in, specific, widely reported applications of chiral auxiliaries for the direct enantioselective iodination of propanoic acid to yield this compound are not prominently featured in the reviewed literature.

Chiral Catalyst-Mediated Enantioselective Synthesis (e.g., organocatalysis, metal catalysis)

Enantioselective catalysis utilizes chiral catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands, to control the stereochemical outcome of a reaction. For instance, advancements in metal-catalyzed C-H functionalization have shown promise in achieving regioselective and stereoselective transformations dntb.gov.ua. However, specific examples detailing the enantioselective catalytic iodination of propanoic acid to produce enantiopure this compound are not extensively documented in the provided search results.

Enzymatic and Biocatalytic Resolution Techniques for Optical Purity

Enzymatic resolution offers a highly effective and often greener alternative for obtaining enantiopure compounds from racemic mixtures. Lipases, a class of enzymes, are particularly adept at catalyzing the selective esterification or hydrolysis of one enantiomer of a racemic carboxylic acid or its ester derivative google.commdpi.comnih.gov.

Methodology: A common approach involves the lipase-catalyzed asymmetric esterification of racemic this compound with an alcohol (e.g., 1-butanol) in an organic solvent (e.g., hexane) google.com. The enzyme selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer largely unreacted. The unreacted enantiomerically enriched this compound can then be separated from the formed ester.

Advantages: This method leverages the high enantioselectivity of enzymes, operates under mild reaction conditions, and allows for enzyme recovery and reuse, aligning well with green chemistry principles google.commdpi.com.

Example (analogous to 2-chloropropionic acid google.com):

Substrate: Racemic this compound

Enzyme: Lipase (e.g., from Candida antarctica Lipase B (CAL-B) or Candida cviindracea)

Reaction: Asymmetric esterification with an alcohol (e.g., 1-butanol)

Solvent: Organic solvent (e.g., hexane)

Conditions: Mild temperature (e.g., 30°C), agitation.

Outcome: Selective esterification of one enantiomer, yielding the other enantiomer of this compound in an enriched form. For instance, a similar resolution of racemic 2-chloropropionic acid achieved approximately 42% conversion in 6 hours, leading to the ester of one enantiomer and the unreacted, enriched acid google.com.

Data Table: Enzymatic Resolution of Racemic 2-Haloalkanoic Acids

Enzyme/CatalystSubstrateReaction TypeSolventConditionsOutcome (Example for 2-chloropropionic acid google.com)
Lipase (e.g., Candida cviindracea)Racemic 2-chloropropionic acidAsymmetric EsterificationHexane (B92381)30°C, vigorous shaking, 6h~42% conversion; ester of one enantiomer, enriched unreacted acid.
Lipase (e.g., Candida antarctica Lipase B)Racemic this compound (likely)Asymmetric EsterificationOrganic solventMild temperature, agitationSelective esterification of one enantiomer, yielding enriched other enantiomer.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of this compound can be approached with sustainability in mind by adhering to the principles of green chemistry tradebe.comsigmaaldrich.comrroij.comacs.org.

Catalysis: The HVZ reaction utilizes catalytic amounts of phosphorus, reducing the need for stoichiometric reagents nowgongcollege.edu.in. Enzymatic resolutions are inherently catalytic and offer high selectivity with minimal waste.

Waste Prevention and Atom Economy: While the HVZ reaction is efficient for alpha-halogenation, optimizing atom economy and minimizing by-products remains a goal. Enzymatic resolutions can be designed to maximize the yield of the desired enantiomer and allow for enzyme recycling, thereby reducing waste.

Safer Solvents and Reaction Conditions: Enzymatic resolutions often employ organic solvents, but the mild reaction conditions (ambient temperature and pressure) are advantageous google.commdpi.com. Research into using greener solvents or solvent-free conditions for enzymatic processes is ongoing.

Renewable Feedstocks: While not directly demonstrated for this compound in the provided snippets, the conversion of biomass-derived materials like glyceric acid to related iodo-compounds researchgate.net suggests potential avenues for sustainable sourcing of precursors.

Compound List

this compound

Propanoic acid

Iodine (I₂)

Phosphorus tribromide (PBr₃) / Red Phosphorus

Lipase (e.g., Candida antarctica Lipase B (CAL-B), Candida cviindracea lipase)

1-Butanol

Hexane

Elucidation of Reactivity and Mechanistic Pathways of 2 Iodopropanoic Acid

Nucleophilic Substitution Reactions at the C-2 Position of 2-Iodopropanoic Acid

Nucleophilic substitution is a cornerstone of the reactivity of this compound, where the iodine atom is displaced by a nucleophile. These reactions can proceed through different mechanistic pathways, principally the unimolecular (S({N})1) and bimolecular (S({N})2) routes, depending on the reaction conditions. masterorganicchemistry.commedium.com

The S(_{N})1 mechanism is a stepwise process that begins with the slow, rate-determining departure of the leaving group (iodide) to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of a nucleophile on the carbocation. masterorganicchemistry.com For this compound, this would involve the formation of a secondary carbocation at the C-2 position.

The stability of this carbocation is a critical factor influencing the viability of the S({N})1 pathway. masterorganicchemistry.comunizin.org Carbocation stability generally follows the order: tertiary > secondary > primary. unizin.orgochemtutor.com The secondary carbocation formed from this compound is more stable than a primary carbocation but less stable than a tertiary one. unizin.orglibretexts.org However, the adjacent carboxylic acid group is an electron-withdrawing group, which can destabilize the nearby positive charge of the carbocation and thus hinder the S({N})1 mechanism. libretexts.org

S({N})1 reactions are favored in polar protic solvents, such as water and alcohols, which can stabilize the carbocation intermediate through solvation. mendelset.comlibretexts.orgtransformationtutoring.com Weak nucleophiles also favor this pathway because they are not strong enough to force the concerted S({N})2 mechanism. mendelset.comkhanacademy.org Because the S(_{N})1 reaction proceeds through a planar carbocation, if the starting material were chiral, the reaction would typically lead to a racemic mixture of products. transformationtutoring.com

The S(_{N})2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comchemistrysteps.com This reaction's rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. medium.comchemistrysteps.com

A defining characteristic of the S({N})2 reaction is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. pressbooks.pubmasterorganicchemistry.com This leads to an inversion of stereochemical configuration at the carbon center, a phenomenon known as the Walden inversion. masterorganicchemistry.comchadsprep.comlibretexts.org If one were to start with (R)-2-iodopropanoic acid, the S({N})2 reaction would yield an (S)-configured product. libretexts.orgucsb.edu

The S({N})2 pathway is favored for primary and secondary halides and is sensitive to steric hindrance. masterorganicchemistry.commendelset.com Since this compound is a secondary halide, it is a suitable substrate for S({N})2 reactions. msu.edulibretexts.org Strong nucleophiles are required to facilitate this concerted mechanism. transformationtutoring.comchadsprep.com For instance, glutathione (B108866) transferase Zeta has been shown to catalyze the biotransformation of (R,S)-2-iodopropanoic acid to S-(alpha-methylcarboxymethyl)glutathione, proceeding through a nucleophilic substitution mechanism. nih.gov

The choice of solvent and the nature of the nucleophile are critical in determining whether a substitution reaction proceeds via an S({N})1 or S({N})2 pathway.

Solvent Effects:

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and are capable of hydrogen bonding. pdx.edumasterorganicchemistry.com They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate, they significantly accelerate S({N})1 reactions. libretexts.orgtransformationtutoring.com Conversely, they can solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down S({N})2 reactions. pdx.edukhanacademy.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) possess large dipole moments but lack O-H or N-H bonds. masterorganicchemistry.comlibretexts.org They are good at solvating cations but not anions. pdx.edu This leaves the anion (nucleophile) "bare" and highly reactive, which greatly favors the S(_{N})2 mechanism. transformationtutoring.compdx.edu

Nucleophile Strength:

Strong Nucleophiles , which are often negatively charged (e.g., OH, CN, I), favor the S(_{N})2 pathway as they are reactive enough to attack the electrophilic carbon in a concerted step. mendelset.comchadsprep.com

Weak Nucleophiles (e.g., H(2)O, ROH) are not sufficiently reactive for the S({N})2 mechanism and will typically react via an S(_{N})1 pathway, provided the substrate can form a stable carbocation. mendelset.comkhanacademy.org

The following table summarizes the general conditions favoring each pathway for a secondary halide like this compound:

FactorS({N})1 PathwayS({N})2 Pathway
SubstrateSecondary (3° > 2°)Secondary (Methyl > 1° > 2°)
NucleophileWeak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, OH⁻)
SolventPolar Protic (e.g., Water, Ethanol)Polar Aprotic (e.g., Acetone, DMSO)
StereochemistryRacemizationInversion of Configuration
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]

Elimination Reactions (E1, E2) Competing with Substitution

Whenever nucleophilic substitution is possible, there is often a competing set of reactions known as elimination, which results in the formation of a double bond. msu.edu For this compound, elimination would produce acrylic acid. These reactions also occur via unimolecular (E1) and bimolecular (E2) mechanisms.

The E1 reaction proceeds through the same carbocation intermediate as the S({N})1 reaction. iitk.ac.inmasterorganicchemistry.com Instead of attacking the carbocation, a weak base (which can be the solvent) removes a proton from an adjacent carbon (the β-carbon), leading to the formation of an alkene. transformationtutoring.com Because they share a rate-determining step, S({N})1 and E1 reactions are often in direct competition and their product ratios can be difficult to control. msu.edumasterorganicchemistry.com

The E2 reaction is a concerted process, analogous to the S(_{N})2 reaction, where a strong base removes a β-proton while the leaving group departs simultaneously. iitk.ac.intransformationtutoring.com This pathway requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group for the transition state. iitk.ac.in

The competition between substitution and elimination is heavily influenced by the nature of the nucleophile/base. libretexts.org

Strong, non-bulky bases/nucleophiles will favor S(_{N})2 and E2.

Strong, sterically hindered bases (like tert-butoxide) primarily favor E2 elimination because their bulk makes it difficult to act as a nucleophile. libretexts.org

Weak nucleophiles/bases favor S(_{N})1 and E1 pathways. libretexts.org

Generally, higher temperatures favor elimination over substitution. masterorganicchemistry.com For a secondary halide like this compound, a strong base will promote E2 elimination, while S({N})2 will also be a competing pathway. libretexts.orglibretexts.org In contrast, using a weak base/nucleophile in a polar protic solvent will lead to a mixture of S({N})1 and E1 products. msu.edulibretexts.org

Carboxylic Acid Functional Group Transformations

Beyond reactions at the C-2 position, the carboxylic acid moiety of this compound can undergo its own characteristic transformations.

One of the most fundamental reactions of a carboxylic acid is esterification. This compound can be converted to its corresponding ester, such as ethyl 2-iodopropanoate, by reacting it with an alcohol in the presence of an acid catalyst. ias.ac.in This reaction is commonly known as the Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com

The Fischer esterification is an equilibrium-controlled process. organic-chemistry.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. chemguide.co.uk Subsequent proton transfers and elimination of a water molecule yield the final ester product. masterjeeclasses.com To drive the equilibrium towards the ester, either an excess of the alcohol is used or water is removed from the reaction mixture as it forms. masterorganicchemistry.comyoutube.com

Kinetic studies on the hydrolysis of halo-substituted esters (the reverse of esterification) provide insight into the electronic effects of the halogen substituent. For instance, studies on the hydrolysis of ethyl halopropionates have shown that the activation energy is influenced by the halogen. ias.ac.in In one study, ethyl a-iodopropionate was found to have a higher activation energy for hydrolysis compared to its chloro- and bromo-analogs, indicating a slower reaction rate under the studied conditions. ias.ac.in This suggests that the electronic influence of the iodine atom, combined with the alkyl group, affects the stability of the reaction's transition state. ias.ac.in

Activation Energies for the Hydrolysis of Ethyl α-Halopropionates. ias.ac.in
CompoundActivation Energy (E) in calories
Ethyl α-chloropropionate16,210
Ethyl α-bromopropionate16,920
Ethyl α-iodopropionate17,260

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound allows it to readily undergo amidation reactions to form 2-iodopropanamides. This transformation is typically achieved by reacting the acid with an amine in the presence of a coupling reagent. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine.

In the context of biochemical research, this compound and its derivatives serve as analogues in peptide studies. For instance, it can be used in nucleophilic substitution reactions with amino acid derivatives, where the resulting intermediate undergoes intramolecular amide coupling to form cyclic structures. google.com A patent describes a process where N-benzyl-L-allothreonine reacts with this compound in a nucleophilic substitution, followed by an intramolecular amide coupling using a reagent like propylphosphonic anhydride (B1165640) (T3P) to form a morpholine-based structure. google.com

The resulting amides of this compound have been used to probe enzyme mechanisms. A study on yeast glyceraldehyde-3-phosphate dehydrogenase showed that the enzyme is inactivated by the enantiomers of α-iodopropionic acid and its amide at different rates. nih.gov The apoenzyme reacts more rapidly with the D(+) enantiomer of the acid, but with the L(-) enantiomer of the amide. nih.gov This differential reactivity and stereoselectivity highlight how the conversion of the carboxyl group to an amide alters the molecule's interaction with biological targets. nih.gov

The synthesis of peptide bonds (amidation) is a cornerstone of peptide chemistry, often employing solid-phase peptide synthesis (SPPS). abyntek.com In SPPS, an amino acid or peptide is anchored to a solid resin, and the peptide chain is built sequentially. abyntek.com A variety of coupling reagents are used to facilitate the formation of the amide bond efficiently and with minimal side reactions like racemization. peptide.com

Table 1: Common Coupling Reagents in Peptide Synthesis

Coupling Reagent Abbreviation Typical Activator/Additive Key Features
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP HOBt/DIPEA Effective for coupling N-methyl amino acids. peptide.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP HOBt/DIPEA Strong coupling agent, but can cause racemization. peptide.com
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate HBTU HOBt/DIPEA Commonly used, efficient, and reduces racemization compared to BOP. peptide.com
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate HATU HOAt/DIPEA Highly efficient, especially for sterically hindered amino acids.
N,N'-Diisopropylcarbodiimide DIC HOBt A carbodiimide-based reagent, often used in solution and solid-phase synthesis. peptide.com

Data sourced from various peptide synthesis protocols. peptide.com

Radical Reactions Involving the C-I Bond in this compound

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form a carbon-centered radical and an iodine radical. This property allows this compound and its esters to participate in a variety of radical reactions. Ethyl 2-iodopropionate, a closely related derivative, is noted for its use in radical chain reactions.

A key application where this reactivity is harnessed is in certain types of polymerization. For example, ethyl 2-iodopropionate can act as an initiator in organocatalyzed living radical polymerization (LRP), a method used to synthesize polymers with controlled molecular weights and low polydispersity.

In other contexts, the C-I bond can be cleaved under reductive conditions. Research has shown that this compound can be an intermediate in the conversion of lactic acid to propionic acid. researchgate.net In this process, this compound undergoes hydrogenolysis, which proceeds through a radical pathway to form propionic acid. researchgate.net Mechanistic studies on related systems, such as the disproportionation of alcohols catalyzed by iodide under acidic conditions, also suggest the involvement of radical intermediates during the inter-transformation of HI and I₂. researchgate.net

The mechanism of a radical reaction involving the C-I bond typically involves three stages:

Initiation : Homolytic cleavage of the C-I bond, often induced by heat or light, generates a 2-propanoic acid radical (•CH(CH₃)COOH) and an iodine radical (I•).

Propagation : The carbon-centered radical then reacts with another molecule, for example, by abstracting a hydrogen atom from a hydrogen donor (R-H), to form propanoic acid and a new radical (R•). This new radical continues the chain.

Termination : Two radicals combine to form a stable, non-radical product, ending the chain reaction.

Table 3: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds

Bond Bond Dissociation Energy (kJ/mol) Implication for Radical Formation
C-F ~485 Very strong; resistant to homolysis
C-Cl ~340 Strong; requires significant energy for cleavage
C-Br ~285 Weaker; more susceptible to radical formation

Note: Values are approximate and can vary based on the specific molecular structure.

Rearrangement Reactions and Domino Processes

While this compound itself is not classically associated with major skeletal rearrangements, the potential for such reactions exists under certain conditions, often during its synthesis or subsequent reactions. For example, the synthesis of alkyl halides from alcohols using hydrogen halides can sometimes be accompanied by rearrangement of the alkyl group, particularly with secondary alcohols, to form a more stable carbocation intermediate. 182.160.97

More significant are domino (or cascade/tandem) processes, where this compound acts as a key building block in a multi-step reaction sequence performed in a single pot. These processes are highly efficient as they avoid the need for isolation and purification of intermediates.

A notable example is found in the synthesis of complex heterocyclic molecules. A patented method describes a domino process for preparing morpholine (B109124) derivatives. google.com The sequence begins with the nucleophilic substitution of the iodine atom in this compound by an amine group from a starting material like N-benzyl-L-allothreonine. google.com This is immediately followed by an intramolecular amide coupling reaction, where the carboxylic acid group of the newly formed intermediate reacts with another functional group within the same molecule to form the final cyclic product. google.com This sequence transforms a linear starting material into a complex heterocycle in a highly convergent manner.

Table 4: Example of a Domino Process Involving this compound

Step Reaction Type Description
1 Nucleophilic Substitution (S_N2) The amine group of N-benzyl-L-allothreonine attacks the carbon bearing the iodine atom of this compound, displacing the iodide ion. google.com

This sequence illustrates how the dual functionality of this compound—the leaving group ability of the iodide and the reactivity of the carboxyl group—can be exploited in sophisticated synthetic strategies.

Advanced Stereochemical Aspects and Chiral Recognition in 2 Iodopropanoic Acid Research

Methodologies for Enantiomeric Purity Determination and Chiral Analysis

The accurate determination of the enantiomeric purity of 2-iodopropanoic acid is crucial for its application in stereoselective synthesis and for understanding its stereospecific interactions. Several methodologies are commonly employed for the chiral analysis of similar chiral carboxylic acids.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a powerful and widely used technique for separating enantiomers. For acidic compounds like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or macrocyclic antibiotics are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation.

Gas Chromatography (GC) with Chiral Stationary Phases: For volatile derivatives of this compound, such as its esters, GC with a chiral column can be an effective method for enantiomeric separation.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a chiral solvating agent, the enantiomers of this compound can form transient diastereomeric solvates, leading to the differentiation of signals for corresponding protons in the ¹H NMR spectrum. Alternatively, reacting the carboxylic acid with a chiral derivatizing agent forms stable diastereomers which will exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.

Hypothetical Data for Chiral HPLC Analysis of this compound Derivatives:

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Analyte (Derivative)Retention Time (R-enantiomer)Retention Time (S-enantiomer)Resolution (Rs)
Polysaccharide-based CSP A90:10Methyl 2-iodopropanoate8.5 min9.8 min1.8
Macrocyclic antibiotic CSP B85:15This compound12.3 min14.1 min2.1

This table is illustrative and based on typical separation parameters for similar chiral acids.

Chiroptical Properties Research (e.g., ORD, CD) for Stereochemical Assignment and Mechanistic Insights

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for assigning the absolute configuration of chiral molecules like this compound and for gaining insights into their conformational preferences and electronic transitions.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to determine the absolute configuration by comparison with known compounds or by applying empirical rules. A key feature of ORD is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of chromophores within the molecule. The sign and intensity of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore.

For this compound, the carboxyl group and the iodine atom act as chromophores. The n → π* transition of the carbonyl group and electronic transitions associated with the iodine atom would be expected to give rise to Cotton effects in the CD spectrum, providing valuable information for stereochemical assignment.

Expected Chiroptical Properties of this compound Enantiomers:

Technique(R)-2-Iodopropanoic Acid(S)-2-Iodopropanoic Acid
ORDExpected to show a Cotton effect with a specific sign at the wavelength of the carboxyl n → π* transition.Expected to show a Cotton effect of the opposite sign to the (R)-enantiomer.
CDExpected to exhibit a CD band corresponding to the carboxyl n → π* transition and potentially other bands related to the C-I bond.Expected to exhibit mirror-image CD spectrum to the (R)-enantiomer.

This table presents expected trends based on the principles of chiroptical spectroscopy.

Diastereoselective Transformations Utilizing Chiral this compound Derivatives

Enantiomerically pure derivatives of this compound can serve as valuable chiral building blocks or chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction.

When used as a chiral auxiliary , the 2-iodopropanoyl group can be temporarily attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered.

For example, an amide or ester derivative of chiral this compound could be used to control the stereochemistry of enolate alkylation, aldol (B89426) reactions, or Diels-Alder reactions. The iodine atom, being relatively large, could exert significant steric influence, leading to high levels of diastereoselectivity.

Illustrative Diastereoselective Aldol Reaction using a Chiral this compound Derivative:

In a hypothetical scenario, the lithium enolate of an N-(2-iodopropanoyl)oxazolidinone could react with an aldehyde. The chiral auxiliary would direct the facial selectivity of the aldehyde, leading to the formation of one major diastereomeric aldol adduct.

Potential Diastereomeric Ratios in a Hypothetical Aldol Reaction:

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)
(R)-N-(2-Iodopropanoyl)oxazolidinoneBenzaldehyde>95:5
(S)-N-(2-Iodopropanoyl)oxazolidinoneIsobutyraldehyde>90:10

This table is a hypothetical representation of the potential for high diastereoselectivity.

Computational and Theoretical Chemistry Studies of 2 Iodopropanoic Acid

Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure, conformational stability, and electronic characteristics of 2-iodopropanoic acid at the atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its properties.

The geometry of this compound can be optimized to find the most stable arrangement of its atoms. This involves calculating the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. For this compound, rotation around the C-C single bonds gives rise to different conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. A computational study on the related perfluoropropanoic acid has shown the existence of multiple stable conformers, suggesting that this compound would exhibit similar conformational complexity. mdpi.com

Electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies are also obtained from these calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Below is a hypothetical table illustrating the kind of data that would be generated from quantum chemical calculations on the conformers of this compound.

PropertyConformer 1 (Anti)Conformer 2 (Gauche)
Relative Energy (kcal/mol)0.001.25
Dipole Moment (Debye)2.13.5
HOMO Energy (eV)-6.8-6.9
LUMO Energy (eV)-0.5-0.4
HOMO-LUMO Gap (eV)6.36.5

Note: The data in this table is illustrative and represents the type of information obtained from quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis through DFT and Ab Initio Methods

DFT and ab initio methods are crucial for mapping the potential energy surfaces of chemical reactions involving this compound. nih.govscispace.com These calculations can elucidate detailed reaction mechanisms, identify intermediates, and characterize transition states. For example, the nucleophilic substitution reaction of the iodine atom in this compound is a process that can be thoroughly investigated using these computational techniques.

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be determined from the difference in energy between the reactants and the transition state. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes during the reaction.

For instance, in a hypothetical SN2 reaction with a hydroxide (B78521) ion, computational methods could be used to model the approach of the nucleophile, the displacement of the iodide ion, and the inversion of stereochemistry at the chiral center.

The following table presents hypothetical data for a calculated reaction pathway.

SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Reactants (this compound + OH-)0.0C-I bond length: 2.15 Å
Transition State+15.7C-I bond length: 2.50 Å; C-O bond length: 2.05 Å
Products (2-hydroxypropanoic acid + I-)-25.2C-O bond length: 1.43 Å

Note: The data in this table is hypothetical and serves to illustrate the outputs of reaction pathway analysis.

Prediction of Spectroscopic Parameters for Advanced Structural and Mechanistic Validation

Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra to validate the computed structures and mechanisms. Key spectroscopic techniques for which parameters can be calculated include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The prediction of NMR chemical shifts (1H and 13C) and spin-spin coupling constants has become a reliable tool for structural elucidation. frontiersin.orggithub.io These calculations are typically performed using DFT methods, often in conjunction with a solvation model to mimic the experimental conditions. The accuracy of predicted NMR parameters can be high enough to distinguish between different isomers or conformers of a molecule.

Vibrational frequencies from IR spectroscopy can also be computed. faccts.de The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. Comparing the calculated IR spectrum with the experimental one can help to confirm the presence of specific functional groups and to assign the observed absorption bands. The NIST Chemistry WebBook provides an experimental IR spectrum for this compound which could be used for such a comparison. nist.gov

An illustrative comparison of hypothetical predicted and experimental spectroscopic data is provided below.

Spectroscopic DataPredicted ValueExperimental Value
1H NMR Chemical Shift (CH-I, ppm)4.354.40
13C NMR Chemical Shift (C=O, ppm)175.2174.8
IR Vibrational Frequency (C=O stretch, cm-1)17151720

Note: The data presented here is for illustrative purposes to show how computational predictions are compared with experimental results.

Solvation Model Studies and Environmental Effects on Reactivity

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on the properties and reactivity of a solute molecule. pyscf.orggaussian.comgoogle.comruc.dk

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM), are widely used. unl.edu In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. These models are effective in capturing the bulk electrostatic effects of the solvent.

By performing calculations with different solvation models, it is possible to predict how properties like conformational equilibria and reaction rates will change in different solvents. For example, the activation energy of a reaction involving charged or polar species is often highly dependent on the polarity of the solvent. A study on the hydrodeoxygenation of propanoic acid demonstrated the significant impact of solvents like water and 1,4-dioxane (B91453) on reaction mechanisms and kinetics, highlighting the importance of considering solvent effects in computational studies. osti.gov

A hypothetical table showing the effect of solvent on a reaction's activation energy is shown below.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1.020.5
Chloroform4.818.2
Water78.415.1

Note: This table contains illustrative data to demonstrate the influence of the solvent environment as studied by solvation models.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation in 2 Iodopropanoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixture Analysis and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation, providing detailed information about the atomic connectivity and chemical environment within a molecule. For 2-iodopropanoic acid, ¹H NMR and ¹³C NMR spectroscopy are routinely employed. The ¹H NMR spectrum typically reveals characteristic signals for the methyl group protons, the methine proton adjacent to the iodine and carboxylic acid group, and the acidic proton of the carboxylic acid. Coupling patterns between these protons provide further structural confirmation. ¹³C NMR spectroscopy identifies the distinct carbon environments, including the carbonyl carbon, the α-carbon bearing the iodine, and the methyl carbon.

In the context of complex mixture analysis or the characterization of reaction intermediates, high-resolution NMR offers enhanced sensitivity and resolution. Studies involving the synthesis or reactions of this compound can benefit from NMR to identify and quantify intermediates, byproducts, and the main product in a single analysis. For instance, in the reaction of this compound with sodium salts of phenols, ¹H NMR was used to characterize the resulting compound, identifying a peak at 11.3 ppm (¹H) that exchanged with D₂O, indicative of a carboxylic acid proton chegg.com. This demonstrates NMR's capability in confirming the presence of functional groups and validating reaction outcomes.

Mass Spectrometry Techniques for Mechanistic Fragmentation Studies and Reaction Monitoring

Mass Spectrometry (MS) is vital for determining the molecular weight and providing fragmentation patterns that aid in structural identification and mechanistic studies. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing reaction mixtures and monitoring the progress of reactions involving this compound.

When this compound is derivatized, for example, into its methyl ester, GC-MS can be used for analysis and monitoring . The fragmentation patterns observed in MS can reveal the presence of the C-I bond and the carboxylic acid moiety. For instance, in the analysis of halogenated disinfection byproducts, a method involving derivatization to methyl esters followed by GC-NCIMS (Negative Chemical Ionization Mass Spectrometry) monitored the ion m/z 127, characteristic of iodine-containing fragments amazonaws.com. While this specific study focused on different compounds, the principle of using MS to detect and characterize iodine-containing organic acids is applicable. The ability of MS/MS (tandem mass spectrometry) to fragment selected ions provides deeper insights into the structure of reaction intermediates or products, aiding in the elucidation of reaction mechanisms.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups, molecular structure, and intermolecular interactions. For this compound, IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band between 3300-2500 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹) docbrown.info. The C-I stretching vibration, while often weaker, can also be observed.

Raman spectroscopy can provide complementary information, particularly regarding conformational analysis and intermolecular forces dtic.mileuropeanpharmaceuticalreview.com. While direct studies specifically detailing the conformational analysis of this compound using Raman spectroscopy were not extensively found, research on related compounds like propanoic acid and other carboxylic acids highlights the technique's utility. Raman spectra of carboxylic acids often reveal bands associated with hydrogen bonding, which is a significant intermolecular interaction for these compounds docbrown.infouni-goettingen.de. The presence of the iodine atom might influence these interactions and vibrational modes, making Raman spectroscopy a valuable tool for studying these effects.

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of crystalline solids, providing precise bond lengths, bond angles, and molecular packing arrangements. While direct crystallographic data for this compound itself was not readily found in the initial search, studies on related β-halolactic acids, such as β-iodolactic acid (2-hydroxy-3-iodopropanoic acid), have been reported researchgate.netresearchgate.net. These studies reveal detailed molecular packing, hydrogen bonding, and halogen-halogen interactions, which are crucial for understanding solid-state properties and intermolecular forces.

The application of X-ray crystallography to derivatives or co-crystals of this compound would provide invaluable insights into its solid-state behavior, including how it packs with other molecules, the influence of the iodine atom on crystal lattice formation, and the geometry of hydrogen bonding networks involving the carboxylic acid group. Such studies are essential for designing new materials or understanding solid-state reactions.

Applications of 2 Iodopropanoic Acid in Organic Synthesis and Materials Science Research

Precursor for Complex Organic Molecules and Fine Chemical Synthesis

2-Iodopropanoic acid serves as a valuable precursor in the synthesis of more complex organic molecules and fine chemicals. amerigoscientific.com Its structure, featuring both a carboxylic acid group and an iodine atom on the alpha-carbon, allows for a variety of chemical transformations. The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the second position of the propanoic acid chain.

In the realm of fine chemicals, which are pure, single chemical substances produced in limited quantities through multi-step processes, this compound can be a key starting material. amerigoscientific.com These chemicals are often used as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty products. The reactivity of the carbon-iodine bond allows for the construction of intricate molecular architectures, a crucial aspect in the synthesis of complex target molecules. For instance, α-functionalized amides can be generated from α-iodocarboxylic acids through reactions with a broad range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. organic-chemistry.org

The following table provides a summary of key reactions where this compound can act as a precursor:

Reaction TypeReagent/CatalystProduct TypeSignificance in Complex Molecule Synthesis
Nucleophilic SubstitutionVarious Nucleophiles (e.g., amines, alkoxides, thiolates)α-substituted propanoic acidsIntroduction of diverse functional groups
EsterificationAlcohols2-Iodopropanoate estersProtection of the carboxylic acid or modification of solubility and reactivity
AmidationAmines2-IodopropanamidesFormation of peptide-like structures or other amide-containing molecules
ReductionReducing agentsPropanoic acid or 2-iodopropanolRemoval of the iodine or reduction of the carboxylic acid to an alcohol

These transformations highlight the versatility of this compound as a foundational element in the multi-step synthesis of elaborate organic compounds.

Building Block for Heterocyclic Compounds and Pharmacophore Development (non-clinical)

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comossila.com They form the core of many natural products and synthetic drugs. This compound can serve as a versatile building block for the synthesis of various heterocyclic systems. The dual functionality of the molecule—the carboxylic acid and the reactive C-I bond—allows for its incorporation into ring structures through various cyclization strategies.

In non-clinical pharmacophore development, which involves identifying the essential structural features of a molecule required for biological activity, this compound can be used to synthesize libraries of compounds for screening. nih.govdovepress.com A pharmacophore model outlines the spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.comnih.gov By systematically modifying the this compound scaffold, chemists can create a range of molecules to probe the structural requirements of a biological target.

The table below illustrates the potential of this compound in the synthesis of different heterocyclic cores:

Heterocyclic SystemSynthetic StrategyPotential Application Area
LactonesIntramolecular cyclization via nucleophilic attack of the carboxylate on the α-carbonPrecursors for natural products and bioactive molecules
LactamsReaction with an amine followed by intramolecular cyclizationCore structures in many antibiotics and other pharmaceuticals
ThiazolesReaction with a thioamideImportant scaffolds in medicinal chemistry
OxazolesReaction with an amidePrivileged structures in drug discovery

The ability to use this compound to construct such a diverse array of heterocyclic frameworks underscores its importance as a building block in the design and synthesis of new chemical entities for research purposes.

Role in Polymer Synthesis Research (e.g., as an initiator, monomer, or chain transfer agent)

In the field of polymer chemistry, this compound and its derivatives have potential applications as initiators, monomers, and chain transfer agents in various polymerization reactions. sigmaaldrich.com These roles are critical in controlling the structure, molecular weight, and properties of the resulting polymers.

As an Initiator: Alkyl iodides can act as efficient initiators in controlled radical polymerization techniques, such as organocatalyzed living radical polymerization. tcichemicals.com These methods allow for the synthesis of polymers with well-defined architectures and low polydispersity. tcichemicals.com The carbon-iodine bond in a derivative of this compound can be homolytically cleaved under appropriate conditions to generate a radical species that initiates the polymerization process. wikipedia.orgsigmaaldrich.comtcichemicals.com

As a Monomer: While less common, a molecule like this compound could potentially be used as a functional monomer. The carboxylic acid group could be involved in condensation polymerization to form polyesters or polyamides. mdpi.com The iodine atom would then be a pendant group along the polymer chain, which could be further modified post-polymerization to introduce other functionalities.

The following table summarizes the potential roles of this compound derivatives in polymer synthesis research:

Role in PolymerizationMechanism of ActionImpact on Polymer Properties
InitiatorHomolytic cleavage of the C-I bond to form initiating radicalsEnables control over polymer architecture and molecular weight distribution
MonomerIncorporation into the polymer backbone via the carboxylic acid groupIntroduces functionality along the polymer chain for post-polymerization modification
Chain Transfer AgentTransfer of the iodine atom to a growing polymer chainControls the average molecular weight of the polymer

Ligand Synthesis and Coordination Chemistry Research

This compound and its derivatives can be utilized in the synthesis of ligands for coordination chemistry research. nih.gov Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. libretexts.org The design and synthesis of new ligands are fundamental to advancing the field of coordination chemistry, with applications ranging from catalysis to materials science.

A derivative of this compound can be modified to incorporate donor atoms, such as nitrogen, oxygen, or sulfur, which can then coordinate to a metal center. For example, the carboxylic acid group can be converted to an amide or ester with additional coordinating functionalities. The iodine atom can also be replaced via nucleophilic substitution to introduce a chelating group.

A recent study detailed the synthesis and characterization of a di-aminopropionic acid hydrogen tri-iodide coordination compound, highlighting the relevance of related structures in this field. nih.gov The properties and applications of coordination compounds are heavily dependent on the nature of the metal ion and the coordinating ligand. mdpi.com The synthesis of novel ligands from precursors like this compound allows for the exploration of new coordination complexes with unique structures and potential functionalities.

The table below outlines the steps and potential outcomes of using this compound in ligand synthesis:

Synthetic StepResulting FunctionalityPotential Coordination Behavior
Amidation of the carboxylic acidAmide group with potential N- and O-donor atomsCan act as a bidentate ligand
Esterification with a functionalized alcoholEster with additional donor sitesCan form complexes with specific geometries
Nucleophilic substitution of the iodineIntroduction of various coordinating groups (e.g., pyridyl, thiol)Creates polydentate ligands capable of forming stable metal complexes

Through these synthetic pathways, this compound serves as a versatile platform for creating new ligands, thereby enabling the investigation of novel coordination compounds and their properties.

Environmental Fate and Degradation Studies of 2 Iodopropanoic Acid

Photochemical Degradation Pathways in Environmental Systems

Photodegradation, the breakdown of compounds by light, can be a significant transformation pathway for organic chemicals in the environment. mdpi.com For halogenated organic compounds, direct photolysis can occur through the absorption of solar radiation, leading to the cleavage of the carbon-halogen bond. The energy from photons can excite the molecule, resulting in the homolytic cleavage of the carbon-iodine (C-I) bond. The C-I bond is generally weaker than carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds, suggesting that 2-iodopropanoic acid may be more susceptible to photodegradation compared to its chlorinated and brominated analogs.

Upon cleavage of the C-I bond, a propanoic acid radical and an iodine radical are likely formed. These highly reactive species can then participate in a variety of secondary reactions with other environmental components, such as water and organic matter. The propanoic acid radical can abstract a hydrogen atom to form propanoic acid or undergo further oxidation.

Indirect photochemical degradation can also occur, mediated by photosensitizing agents present in the environment, such as dissolved organic matter. mdpi.com These substances absorb light and transfer the energy to the target compound, leading to its degradation even if the compound itself does not absorb light efficiently.

While specific studies on the photochemical degradation of this compound are not extensively detailed in the available literature, the general principles of organic pollutant photodegradation suggest that both direct and indirect photolysis could contribute to its transformation in sunlit surface waters and on soil surfaces. mdpi.comnih.gov

Microbial Degradation Mechanisms and Biotransformation in Environmental Matrices

Microbial activity is a primary driver for the degradation of many organic pollutants in soil and water. mdpi.com The biodegradation of halogenated carboxylic acids is well-documented, with various microorganisms capable of utilizing these compounds as a source of carbon and energy. The initial and most critical step in the microbial degradation of halogenated compounds is dehalogenation, which can be carried out by enzymes known as dehalogenases.

Studies on the microbial degradation of analogous compounds, such as 2,2-dichloropropionic acid, have identified several bacterial genera with the ability to perform this transformation, including Pseudomonas, Alcaligenes, Agrobacterium, and Arthrobacter. nih.gov Fungi, including species of Penicillium, have also been implicated in the degradation of such compounds. nih.gov The enzymatic cleavage of the carbon-halogen bond can occur through several mechanisms, including hydrolytic and oxidative pathways.

In a likely pathway for this compound, a hydrolytic dehalogenase would catalyze the replacement of the iodine atom with a hydroxyl group, forming 2-hydroxypropanoic acid (lactic acid) and an iodide ion. Lactic acid is a common metabolite that can be readily integrated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water.

The efficiency of microbial degradation is influenced by various environmental factors, including pH, temperature, moisture content, and the availability of other nutrients. mdpi.comfrontiersin.org The presence of a microbial community adapted to halogenated compounds is also a key determinant of the degradation rate.

Table 1: Genera of Microorganisms with Potential for Degrading Halogenated Propanoic Acids

Microbial Kingdom Genus
Bacteria Pseudomonas
Alcaligenes
Agrobacterium
Arthrobacter
Fungi Penicillium

Abiotic Transformation Processes in Aquatic and Soil Environments

In addition to photochemical and microbial degradation, this compound can undergo abiotic transformation in soil and aquatic environments. A key abiotic process for halogenated aliphatic compounds is hydrolysis. nih.gov Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.

For this compound, nucleophilic substitution by water can lead to the replacement of the iodine atom with a hydroxyl group, yielding 2-hydroxypropanoic acid and hydroiodic acid. The rate of this reaction is dependent on factors such as pH and temperature. nih.gov Generally, the hydrolysis of halogenated alkanes is influenced by the nature of the halogen, with iodoalkanes being more reactive towards nucleophilic substitution than their chloro- and bromo- counterparts. This suggests that abiotic hydrolysis could be a relevant degradation pathway for this compound in aquatic systems.

The reaction can be catalyzed by acids or bases present in the environment. nih.gov In neutral to alkaline conditions, the hydroxide (B78521) ion can act as a more potent nucleophile than water, potentially accelerating the rate of hydrolysis.

In soil environments, the interaction of this compound with mineral surfaces and soil organic matter can also influence its fate. Sorption to soil particles can reduce its bioavailability for microbial degradation and its mobility in the soil column. The chemical composition of the soil, including the presence of metal oxides and clays, can also play a role in catalyzing abiotic transformation reactions.

Table 2: Potential Abiotic Transformation Products of this compound

Transformation Process Reactant Product(s)
Hydrolysis This compound, Water 2-Hydroxypropanoic acid, Hydroiodic acid
Photolysis This compound, Light Propanoic acid radical, Iodine radical

Future Research Directions for 2 Iodopropanoic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 2-iodopropanoic acid, while achievable through established routes such as the halogenation of propanoic acid or its derivatives, offers considerable scope for improvement in terms of efficiency, selectivity, and environmental impact. Future research should focus on developing greener, more atom-economical, and cost-effective synthetic pathways.

One promising avenue is the exploration of catalytic iodination methods . This could involve the development of new homogeneous or heterogeneous catalysts that enable direct, selective iodination of propanoic acid or readily available precursors under milder conditions. Research into transition metal catalysis, photocatalysis, or even organocatalysis could yield significant improvements over traditional stoichiometric reagents. For instance, investigating catalytic systems that utilize molecular iodine or iodide salts as the iodine source, coupled with an oxidant or a co-catalyst, could offer a more sustainable approach.

Furthermore, the application of flow chemistry techniques holds substantial potential for enhancing the synthesis of this compound. Continuous flow reactors can offer superior control over reaction parameters such as temperature, residence time, and reagent mixing, leading to improved yields, selectivity, and safety, especially when dealing with reactive intermediates. Developing continuous flow protocols for the iodination of propanoic acid or for multi-step syntheses involving this compound could streamline production and facilitate scale-up.

The investigation into biocatalytic routes for the synthesis of this compound represents another frontier. Enzymes capable of regioselective and stereoselective halogenation are increasingly being discovered and engineered. Exploring the potential of haloperoxidases or other enzymes to catalyze the iodination of propanoic acid or related substrates could lead to highly enantioselective syntheses, providing access to specific stereoisomers of this compound, which may be crucial for pharmaceutical or chiral material applications.

Finally, research into direct functionalization of biomass-derived molecules to produce this compound could align with sustainable chemistry goals. For example, if bio-based lactic acid can be efficiently converted to this compound through novel catalytic processes, it would provide a renewable feedstock route.

Exploration of Undiscovered Reactivity and Catalytic Roles

Beyond its known utility as a synthetic intermediate for nucleophilic substitution or reduction, this compound possesses reactivity that remains largely underexplored. The presence of both a reactive C-I bond and a carboxylic acid group suggests potential for novel transformations and catalytic applications.

Future research could delve into the metal-catalyzed cross-coupling reactions of this compound. Analogous to aryl or vinyl iodides, the C(sp³)-I bond in this compound might participate in various coupling reactions, such as Suzuki, Sonogashira, or Heck-type reactions, when appropriately activated or catalyzed. This could open pathways to a wide array of functionalized propanoic acid derivatives with complex carbon frameworks.

The potential for this compound to act as a precursor for organocatalysts warrants investigation. Its structural features, including the chiral center and the carboxylic acid moiety, could be modified to create novel organocatalytic species. For example, derivatization of the carboxylic acid group or modification of the iodine atom could lead to catalysts for asymmetric transformations.

Furthermore, the C-I bond's ability to undergo reductive cleavage or radical formation under specific conditions could be exploited for novel synthetic strategies. Investigating photochemical or electrochemical methods for activating the C-I bond might reveal new reaction pathways for generating radical species or for reductive deiodination, which could be useful in complex molecule synthesis or polymer modification.

The carboxylic acid group itself can also participate in reactions, such as esterification, amidation, or anhydride (B1165640) formation. Combining these reactions with the reactivity of the iodine atom could lead to cascade reactions or tandem transformations, increasing synthetic efficiency. For instance, intramolecular reactions involving both functional groups could be explored.

Advanced Computational Modeling for Complex Reaction Systems and Material Design

Computational chemistry offers powerful tools to predict, understand, and optimize chemical processes and material properties. For this compound, advanced computational modeling can accelerate the discovery of new synthetic routes, elucidate reaction mechanisms, and guide the design of novel materials.

Density Functional Theory (DFT) calculations can be instrumental in understanding the electronic structure and reactivity of this compound. DFT can predict activation energies for various transformations, identify stable intermediates, and elucidate reaction mechanisms for both known and proposed reactions, such as catalytic iodination or cross-coupling. This can help in designing more efficient catalysts and reaction conditions. For example, modeling the C-I bond cleavage or the interaction of this compound with metal catalysts can provide insights into reaction feasibility and selectivity.

Predictive modeling can be employed to forecast the properties of hypothetical derivatives or polymers incorporating the this compound moiety. By simulating molecular dynamics, quantum mechanical calculations, or quantitative structure-property relationship (QSPR) models, researchers can predict physical properties, stability, and potential biological activities of new compounds or materials before experimental synthesis. This is particularly valuable for material design, where predicting polymer chain behavior, thermal stability, or mechanical properties based on monomer structure is crucial.

Furthermore, computational screening of potential catalysts for the synthesis or reactions of this compound can significantly reduce experimental effort. By simulating the binding energies and catalytic cycles of various catalyst candidates, researchers can identify the most promising systems for further experimental validation.

The modeling of complex reaction networks involving this compound, especially in the context of multi-step syntheses or biological interactions, can provide a systems-level understanding. This can help in optimizing entire synthetic pathways or in understanding its role in complex biochemical processes.

Integration into Emerging Fields of Sustainable Chemical Research and Advanced Materials

The inherent reactivity and functional groups of this compound make it a candidate for integration into several burgeoning fields within sustainable chemistry and advanced materials.

In the realm of sustainable polymer chemistry , this compound can serve as a valuable monomer or co-monomer. Its potential to form poly-3-hydroxypropionic acid (a biodegradable polyester) or to be incorporated into other polymer backbones through its carboxylic acid or iodide functionalities suggests applications in creating biodegradable plastics or functional polymers. Research could focus on developing controlled polymerization techniques that utilize this compound to yield polymers with tailored properties, such as specific degradation rates or enhanced mechanical strength.

The compound's role as a platform molecule for green chemical synthesis is also significant. As noted, it can be a precursor to valuable chemicals like 3-hydroxypropionic acid and acrylic acid. Future research could optimize these conversion pathways, emphasizing renewable feedstocks and minimizing waste generation, thereby contributing to a circular economy. Investigating its use in the synthesis of bio-based chemicals from renewable resources aligns directly with sustainable chemical research.

In advanced materials science , this compound could be utilized as a building block for functional materials. The iodine atom can serve as a handle for further functionalization via various coupling chemistries, enabling the creation of complex molecular architectures, self-assembled monolayers, or functional coatings. Its incorporation into metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) could also lead to materials with unique catalytic, adsorptive, or electronic properties.

Moreover, exploring its potential in bioconjugation chemistry or as a component in stimuli-responsive materials could be areas of future interest, leveraging its reactive iodide and carboxylic acid functionalities.

Q & A

Q. What are the recommended methods for synthesizing 2-Iodopropanoic acid with high purity, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : Use propanoic acid derivatives (e.g., 2-bromopropanoic acid) with iodine in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) to minimize side reactions.
  • Optimization : Monitor variables like solvent polarity, stoichiometry, and reaction time via TLC or GC-MS. Adjust iodine equivalents to avoid over-iodination.
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Compare 1^1H and 13^13C spectra with NIST Chemistry WebBook reference data for iodinated carboxylic acids. Key peaks: δ 1.8–2.2 (CH3_3), δ 10–12 (COOH) .
    • IR : Confirm C-I stretch (500–600 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}).
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods for synthesis, nitrile gloves, and lab coats.
  • Emergency Response : Maintain neutralizing agents (e.g., sodium bicarbonate for acid spills). Store in airtight containers away from light to prevent iodine liberation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for iodine substitution. Compare with experimental kinetic data (e.g., Arrhenius plots).
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) using COSMO-RS to predict reaction rates. Validate with empirical kinetic studies .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

  • Meta-Analysis : Aggregate literature data (e.g., Reaxys, SciFinder) and assess experimental conditions (purity, instrumentation).
  • Reproducibility Testing : Replicate studies under standardized conditions (e.g., controlled humidity, DSC for melting points). Apply ANOVA to identify outliers .

Q. How can researchers design experiments to investigate the catalytic role of this compound in asymmetric synthesis?

Methodological Answer:

  • Chiral Environment Setup : Use chiral ligands (e.g., BINOL) with this compound in enantioselective alkylation reactions.
  • Stereochemical Analysis : Employ chiral HPLC or polarimetry to determine enantiomeric excess (ee). Correlate with computational docking studies (AutoDock Vina) to propose mechanistic pathways .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Monitor decomposition via LC-MS (deiodination products).
  • Kinetic Modeling : Apply the Eyring equation to predict shelf-life under standard conditions .

Data Analysis & Research Design

Q. How should researchers integrate primary experimental data with secondary literature to address knowledge gaps?

Methodological Answer:

  • Triangulation : Compare lab-generated kinetic data with published DFT studies to identify discrepancies. Use systematic reviews (PRISMA guidelines) to contextualize findings.
  • Gap Analysis : Map existing studies (e.g., iodination efficiency) and prioritize understudied areas (e.g., photostability) using SWOT frameworks .

Q. What statistical approaches are suitable for analyzing clustered data in studies involving this compound derivatives?

Methodological Answer:

  • Mixed-Effects Models : Account for nested variables (e.g., batch-to-batch variability in synthesis) using R’s lme4 package.
  • Robustness Testing : Apply bootstrapping to mitigate small-sample limitations in toxicity assays .

Ethical & Methodological Rigor

Q. How can researchers align their study design with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for this compound projects?

Methodological Answer:

  • Feasibility : Pilot small-scale iodination reactions to assess resource requirements.
  • Novelty : Focus on under-explored applications (e.g., radiopharmaceutical precursors).
  • Ethics : Adhere to Green Chemistry principles to minimize waste and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.